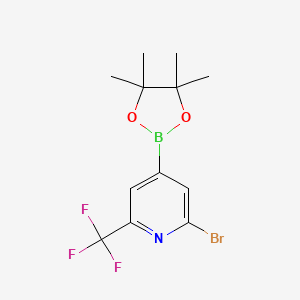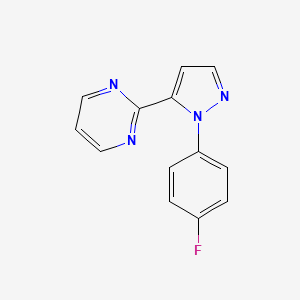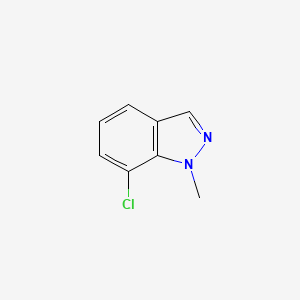
7-Chloro-1-methyl-1H-indazole
説明
7-Chloro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H7ClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including this compound, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a pyrazole ring fused to a benzene ring. The molecule has a chlorine atom at the 7th position and a methyl group at the 1st position .Chemical Reactions Analysis
Indazoles undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates .科学的研究の応用
Inhibition of Nitric Oxide Synthase
7-Chloro-1-methyl-1H-indazole and its derivatives have been studied for their ability to inhibit nitric oxide synthase. This enzyme plays a critical role in various physiological processes, and its inhibition has implications in neuroscience and pharmacology. Research on similar compounds, like 7-methoxy-1H-indazole, has shown structural attributes that contribute to this inhibitory activity (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Reactivity and Spectroscopy
The reactivity of indazoles, including derivatives of this compound, has been a subject of study, particularly in the context of N-methylation. This has implications for understanding the chemical behavior of such compounds and their potential applications in synthetic chemistry (Palmer, Findlay, Kennedy, & Mcintyre, 1975).
Corrosion Inhibition
Some derivatives of this compound, such as those in the menthone derivatives category, have shown potential as corrosion inhibitors. This application is significant in the field of industrial chemistry, where these compounds could offer eco-friendly solutions for protecting metals against corrosion (Abdeslam et al., 2015).
Antimicrobial and Antifungal Properties
Indazole scaffolds, including those related to this compound, have demonstrated significant biological properties like antimicrobial and antifungal actions. These properties make them of interest in the development of new therapeutic agents (Panda et al., 2022).
Structural Analysis
Structural analysis of indazole compounds, including those similar to this compound, provides insights into their physical and chemical properties. This is crucial for understanding their reactivity and potential applications in various scientific fields. Studies have been conducted to determine molecular structures using techniques like X-ray crystallography (Kouakou et al., 2015).
Antiproliferative Activity
Compounds structurally related to this compound have been explored for their antiproliferative activity. This research is significant in the context of developing new anticancer agents (Molinari et al., 2015).
Safety and Hazards
7-Chloro-1-methyl-1H-indazole is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
Indazole-containing derivatives, including 7-Chloro-1-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their wide range of biological activities. Therefore, it is expected that the medicinal properties of indazole will be explored further in the future for the treatment of various pathological conditions .
作用機序
Target of Action
They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
For instance, some indazole derivatives have demonstrated anti-inflammatory activity similar to phenylbutazone .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some indazole derivatives have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .
Action Environment
The synthesis of indazole derivatives often involves reactions under specific conditions, suggesting that environmental factors could potentially influence their action .
生化学分析
Biochemical Properties
7-Chloro-1-methyl-1H-indazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators . By inhibiting COX-2, this compound exhibits anti-inflammatory properties. Additionally, this compound has been shown to interact with various kinases, including protein kinase B (Akt) and extracellular signal-regulated kinases (ERK1/2), which are involved in cell signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inhibiting cell growth and inducing apoptosis . It influences cell signaling pathways, such as the Akt and ERK1/2 pathways, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been observed to affect the cell cycle, causing cell cycle arrest at the G0-G1 phase . These cellular effects underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of COX-2, which reduces the production of pro-inflammatory mediators . Additionally, this compound binds to and inhibits the activity of specific kinases, such as Akt and ERK1/2, leading to the modulation of downstream signaling pathways . These interactions result in changes in gene expression, enzyme activity, and cellular metabolism. The ability of this compound to target multiple molecular pathways makes it a promising candidate for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy . Long-term studies have also revealed that continuous treatment with this compound can result in sustained inhibition of cell growth and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified specific threshold doses beyond which the compound’s toxicity outweighs its therapeutic benefits . These findings highlight the importance of optimizing dosage regimens to maximize the compound’s efficacy while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s involvement in multiple metabolic pathways underscores its complex biochemical nature and potential for diverse therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross cellular membranes . These transport and distribution properties are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, influencing gene expression and nuclear signaling pathways . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to particular cellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
7-chloro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLXUCNDBDVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680933 | |
| Record name | 7-Chloro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216697-27-6 | |
| Record name | 7-Chloro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


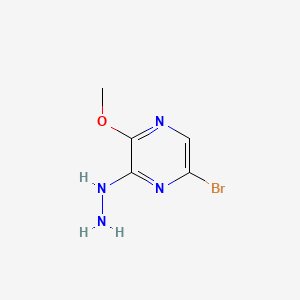
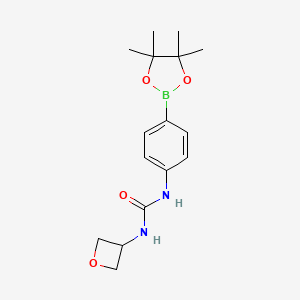
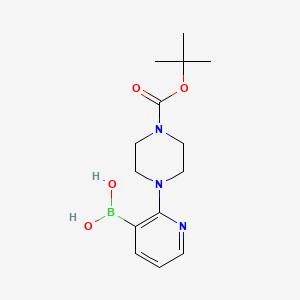
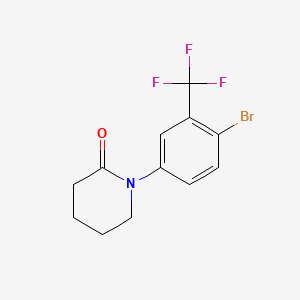
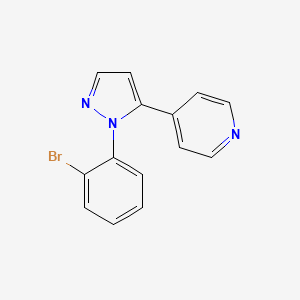
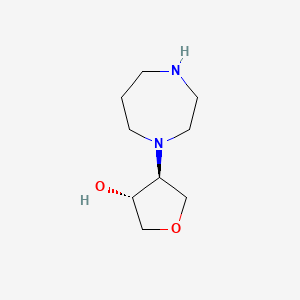

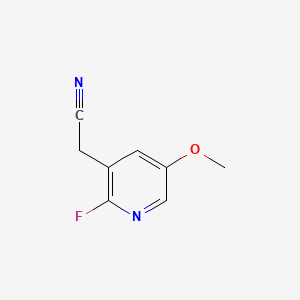
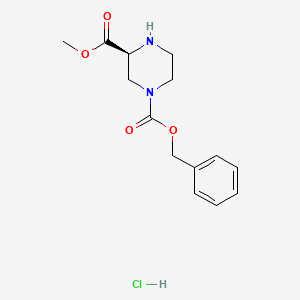


![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)
